2,6-Difluoro-3-methoxybenzylamine

Vue d'ensemble

Description

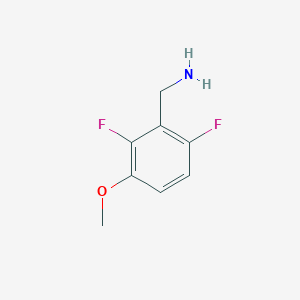

2,6-Difluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Mécanisme D'action

Target of Action

The primary target of 2,6-Difluoro-3-methoxybenzylamine is the FtsZ protein . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

This compound interacts with its target, the FtsZ protein, by inhibiting its polymerization . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Biochemical Pathways

The compound’s interaction with the FtsZ protein affects the bacterial cell division process . By inhibiting the polymerization of FtsZ, it disrupts the formation of the Z ring, thereby preventing the assembly of the septum and the subsequent cell division .

Pharmacokinetics

It is known that the compound is used for proteomics research .

Result of Action

The inhibition of FtsZ polymerization by this compound results in changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with the inhibition of cell division . These classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Furthermore, it is sensitive to air .

Analyse Biochimique

Biochemical Properties

2,6-Difluoro-3-methoxybenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . These changes can have significant implications for cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in free radical bromination and nucleophilic substitution reactions highlights its potential to modulate biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the threshold effects and potential toxicities is essential for determining safe and effective dosages for research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and effectiveness in biochemical applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, impacting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-methoxybenzylamine typically involves the reaction of 2,6-difluoro-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reductive amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Amine derivatives.

Substitution: Substituted benzylamine derivatives.

Applications De Recherche Scientifique

2,6-Difluoro-3-methoxybenzylamine is utilized in various scientific research applications:

Comparaison Avec Des Composés Similaires

- 2,6-Difluorobenzylamine

- 3-Methoxybenzylamine

- 2,6-Difluoro-4-methoxybenzylamine

Comparison: 2,6-Difluoro-3-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzylamine structure. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with other molecules. Compared to 2,6-Difluorobenzylamine, the presence of the methoxy group in this compound provides additional sites for chemical modification and enhances its solubility in organic solvents .

Activité Biologique

2,6-Difluoro-3-methoxybenzylamine (DFMBA) is an organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 173.16 g/mol

- Structure : DFMBA features a benzylamine core with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position.

DFMBA primarily targets the FtsZ protein , which is crucial for bacterial cell division. The compound inhibits FtsZ polymerization, leading to morphological changes in bacteria such as Escherichia coli and Klebsiella pneumoniae, ultimately disrupting cell division processes .

Key Mechanisms:

- Inhibition of FtsZ Polymerization : DFMBA binds to FtsZ, preventing its normal function in forming the Z-ring necessary for bacterial cytokinesis.

- Biochemical Pathways : The compound also affects various cellular signaling pathways and gene expressions involved in metabolic processes .

DFMBA exhibits notable biochemical reactivity due to its amine group, allowing it to participate in nucleophilic substitution reactions. Its interactions with enzymes and proteins can lead to enzyme inhibition or modulation of receptor activities .

Cellular Effects

- Alters gene expression related to metabolic pathways.

- Influences cell signaling, potentially leading to altered cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of DFMBA indicates stability under normal conditions, with its efficacy influenced by environmental factors. It is classified as a dangerous good for transport due to potential hazards .

Table 1: Biological Activity Summary of DFMBA

Notable Research

One study investigated the compound's effect on bacterial strains resistant to conventional antibiotics. The results indicated that DFMBA could serve as a basis for developing new antibacterial agents targeting resistant strains .

Safety and Toxicology

While DFMBA shows promise in therapeutic applications, safety assessments indicate potential hazards:

Propriétés

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYEEPUVOCDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402731 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-50-6 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.